5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
Description
The compound 5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one features a cyclohexenone core substituted with a 4-fluorophenyl group at position 5, a hydroxyl group at position 3, and a 1,2,4-triazole moiety at position 2. This structure is characteristic of bioactive molecules, particularly in agrochemical and pharmaceutical contexts, due to the triazole ring’s role in inhibiting cytochrome P450 enzymes .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-10-3-1-9(2-4-10)12-5-11(19)6-13(20)14(12)18-8-16-7-17-18/h1-4,6-8,12,14,20H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOIYWANZVJQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=CC1=O)O)N2C=NC=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326915 | |
| Record name | 5-(4-fluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685107-48-6 | |
| Record name | 5-(4-fluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Attachment of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder and Friedel-Crafts reactions, as well as the use of efficient catalysts for the click chemistry step.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the cyclohexenone core can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity. The fluorophenyl group can enhance the compound’s binding affinity to its target through hydrophobic interactions.
Comparison with Similar Compounds
Key Structural Analogs :
- 5-{3-[4-(tert-Butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one (): Incorporates a bulky tert-butylphenoxy group, which may enhance lipophilicity and stability .
Table 1: Structural Comparison of Key Analogs
Crystallographic and Conformational Analysis
- Isostructurality : Compounds 4 and 5 () exhibit triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. Despite differing halogen substituents (Cl vs. F), their planar molecular conformations are retained, though crystal packing varies, influencing solubility and stability .
- Target Compound : Likely shares similar conformational rigidity due to the triazole and fluorophenyl groups, but crystallographic data are unavailable in the evidence.
Mechanistic Insights :
- The triazole ring in the target compound likely inhibits fungal lanosterol 14α-demethylase (CYP51), akin to posaconazole and epoxiconazole .
- Fluorophenyl groups enhance metabolic stability and membrane penetration compared to chlorophenyl analogs .
Biological Activity
The compound 5-(4-fluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a notable derivative of triazole compounds that has garnered significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 322.3 g/mol. The structure includes a cyclohexenone moiety, a hydroxyl group, and a triazole ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown promising antioxidant properties, which can mitigate oxidative stress in biological systems.
- Inhibition of Enzymatic Activity : It has been evaluated for its inhibitory effects on several enzymes such as:
- 5-lipoxygenase
- Cyclooxygenases
- HIV-1 integrase
These properties suggest potential therapeutic applications in inflammatory diseases and viral infections.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key synthetic pathways and yields:
Antiviral Activity
In studies assessing antiviral efficacy, the compound demonstrated significant inhibition of HIV-1 integrase activity. The inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating effective antiviral potential without cytotoxicity at higher concentrations (up to 250 µM) .
Antioxidant Properties
The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays. Results showed an IC50 value of approximately 15 µM, highlighting its potential as a natural antioxidant agent .
Anti-inflammatory Effects
Inhibition assays for cyclooxygenases revealed that the compound effectively reduced prostaglandin E2 production in vitro. This suggests possible applications in treating inflammatory conditions .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study on HIV Treatment : A study involving HIV-infected cells treated with the compound showed a significant reduction in viral load compared to untreated controls. This underscores its potential role in antiretroviral therapy .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, supporting its use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
